Structural Differentiation: 4-Fluorobenzyl Pharmacophore Versus 4-Chlorobenzyl Analog YT-8-7
YT-8-8 is explicitly disclosed as compound 23 in US20210163399, defined as 2-((2-((3-((4-fluorobenzyl)oxy)benzyl)amino)ethyl)amino)ethan-1-ol, bearing a 4-fluorobenzyl moiety. Its direct positional analog, YT-8-7 (compound 22), contains a 4-chlorobenzyl group at the same position [1]. This represents the minimal structural change required to modulate electronic properties, lipophilicity, and metabolic stability of the ATL pharmacophore.
| Evidence Dimension | Halogen substitution at the para position of the benzyl ring |
|---|---|
| Target Compound Data | 4-fluorobenzyl (C18H23FN2O2, MW 318.39) |
| Comparator Or Baseline | YT-8-7: 4-chlorobenzyl (C18H23ClN2O2, MW ~334.84) |
| Quantified Difference | Fluorine (Hammett σp = +0.06) vs. Chlorine (σp = +0.23); distinct electronic and steric profiles |
| Conditions | Structural comparison based on patent disclosure of the compound library |
Why This Matters
Fluorine substitution typically confers superior metabolic stability relative to chlorine, which may prolong ATL half-life in cellular AUTOTAC applications, while the smaller van der Waals radius of fluorine can fine-tune ZZ-domain pocket occupancy.
- [1] US Patent Application US20210163399A1. Novel p62 ligand compound, and composition for preventing, ameliorating or treating proteinopathies comprising the same. Filed 2019-07-24, Published 2021-06-03. View Source
